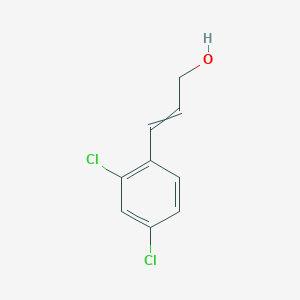

3-(2,4-Dichlorophenyl)prop-2-en-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPMVWJTVXNMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40710737 | |

| Record name | 3-(2,4-Dichlorophenyl)prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-59-2 | |

| Record name | 3-(2,4-Dichlorophenyl)-2-propen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1504-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Dichlorophenyl)prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on 3-(2,4-Dichlorophenyl)prop-2-en-1-ol. Extensive experimental data for this specific compound is limited in publicly accessible literature. The information presented herein is supplemented with data from closely related compounds to provide a contextual understanding.

Introduction

This compound is a chlorinated aromatic alcohol. Its structural motif, a phenylpropanoid backbone, is shared by a wide range of biologically active molecules, including chalcones, which are known for their diverse pharmacological properties.[1][2] This guide aims to consolidate the known chemical and physical properties of this compound and to provide insights into its potential characteristics based on related structures.

Chemical and Physical Properties

| Property | Value | Source/Citation |

| IUPAC Name | This compound | N/A |

| CAS Registry Number | 1504-59-2 | [3] |

| Molecular Formula | C₉H₈Cl₂O | [3] |

| Molecular Weight | 203.06 g/mol | [3] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. | General chemical principles |

| Appearance | Data not available | N/A |

Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the searched literature. For illustrative purposes, a general discussion of expected spectral features is provided based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the dichlorophenyl ring, the vinylic protons of the propene backbone, the methylene protons of the alcohol group, and the hydroxyl proton. The coupling constants between the vinylic protons would be indicative of the stereochemistry (E or Z) of the double bond.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the dichlorophenyl ring, the olefinic carbons, and the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic peaks for C-H aromatic and vinylic stretching would be observed around 3000-3100 cm⁻¹. The C=C double bond stretching would appear in the 1600-1680 cm⁻¹ region, and C-Cl stretching vibrations would be found in the fingerprint region.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of water, the hydroxyl group, and cleavage of the propenol side chain.

Synthesis and Experimental Protocols

A specific experimental protocol for the synthesis of this compound was not found in the search results. However, a plausible synthetic route would involve the reduction of the corresponding aldehyde, 3-(2,4-dichlorophenyl)prop-2-enal, or the corresponding ketone, 1-(2,4-dichlorophenyl)prop-2-en-1-one (a chalcone derivative).

A general experimental protocol for a related synthesis, the Claisen-Schmidt condensation to form a chalcone, is described for the synthesis of (E)-3-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one.[4] This can provide a basis for the synthesis of the precursor to the target molecule.

General Workflow for Synthesis of a Chalcone Precursor:

Caption: General workflow for the synthesis of a chalcone precursor via Claisen-Schmidt condensation.

Reduction to this compound:

The resulting chalcone (a ketone) could then be selectively reduced to the corresponding allylic alcohol using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol.

Illustrative Reduction Workflow:

Caption: A plausible workflow for the reduction of a chalcone to the target allylic alcohol.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or the signaling pathways modulated by this compound. However, the structurally related chalcones are a well-studied class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2]

For instance, the chalcone derivative (E)-3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been studied for its ability to reverse antibiotic resistance in Staphylococcus aureus by potentially inhibiting efflux pumps.[5][6] Chalcones have been reported to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[7]

It is plausible that this compound could serve as a synthetic intermediate for more complex molecules or may possess biological activities of its own that are yet to be explored.

Conclusion and Future Directions

This compound is a compound for which fundamental chemical and biological data is largely unreported in the public domain. The information provided in this guide is based on its known molecular formula and CAS number, supplemented with predictive information and data from structurally analogous compounds.

Future research efforts should focus on the synthesis and full characterization of this molecule, including the determination of its physicochemical properties and the acquisition of comprehensive spectral data. Subsequent biological screening could then elucidate any potential pharmacological activities and mechanisms of action, paving the way for its potential application in drug discovery and development.

References

- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. appchemical.com [appchemical.com]

- 4. (E)-3-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antibiotic modifying activity, ADMET study and molecular docking of chalcone (E)-3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one in strains of Staphylococcus aureus carrying MepA efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-(2,4-Dichlorophenyl)prop-2-en-1-ol (CAS Number: 1504-59-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol, a chlorinated aromatic alcohol with potential applications as a synthetic intermediate in pharmaceutical and chemical research. Due to the limited availability of direct research on this specific compound, this guide also explores the properties and synthesis of structurally related molecules, particularly its precursor chalcones, to provide a broader context for its potential utility.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, predicted physicochemical properties have been reported. These properties are essential for understanding its behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 1504-59-2 | [1][2][3][4][5] |

| Molecular Formula | C₉H₈Cl₂O | [2][6] |

| Molecular Weight | 203.07 g/mol | [7] |

| Boiling Point | 339.3 ± 32.0 °C (Predicted) | [7] |

| Density | 1.337 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 14.34 ± 0.10 (Predicted) | [7] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is not explicitly detailed in the scientific literature. However, a logical and commonly employed synthetic strategy would involve a two-step process: a Claisen-Schmidt condensation to form the corresponding α,β-unsaturated ketone (chalcone), followed by a selective reduction of the carbonyl group to the allylic alcohol.

Step 1: Synthesis of the Chalcone Precursor, (E)-3-(2,4-Dichlorophenyl)-1-phenylprop-2-en-1-one

The synthesis of chalcones is a well-established reaction. The following is a general protocol based on the synthesis of structurally similar chalcones.[8][9]

Experimental Protocol: Claisen-Schmidt Condensation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloroacetophenone (1 equivalent) and a suitable aromatic aldehyde (e.g., benzaldehyde, 1 equivalent) in ethanol.

-

Catalyst Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the stirred solution.

-

Reaction Conditions: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture into cold water. The chalcone product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Step 2: Reduction of the Chalcone to this compound

The selective reduction of the carbonyl group in an α,β-unsaturated ketone to an allylic alcohol, without affecting the carbon-carbon double bond, is a common transformation. A well-known method for this is the Luche reduction.

Experimental Protocol: Luche Reduction

-

Reaction Setup: In a round-bottom flask, dissolve the chalcone precursor, (E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one (1 equivalent), in methanol.

-

Reagent Addition: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1 equivalent) to the solution and stir until it dissolves. Cool the mixture in an ice bath.

-

Reducing Agent: Add sodium borohydride (NaBH₄, 1 equivalent) portion-wise to the cooled solution. Vigorous gas evolution may be observed.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Potential Biological Activity and Applications

-

Anticancer: Many chalcone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10]

-

Antimicrobial: Chalcones have been investigated for their antibacterial and antifungal properties.

-

Anti-inflammatory: Some chalcones exhibit anti-inflammatory activity.

Given its structure, this compound serves as a valuable intermediate for the synthesis of a library of chalcone derivatives and other related compounds for drug discovery and development. The presence of the dichlorophenyl moiety is a common feature in many bioactive molecules, and this starting material allows for the exploration of structure-activity relationships.

Visualizing Synthetic Pathways

The synthesis of this compound can be visualized as a two-step process.

Caption: Proposed synthetic pathway for this compound.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel compounds with diverse biological activities. While direct research on this molecule is limited, its structural relationship to the well-studied class of chalcones suggests its utility in the development of new therapeutic agents. The synthetic protocols outlined in this guide, based on established chemical transformations, provide a framework for the preparation and further investigation of this compound and its derivatives. Future research into the direct biological effects of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

- 1. 3-(2,4-Dichlorophenyl)-2-propen-1-ol | 1504-59-2 [amp.chemicalbook.com]

- 2. appchemical.com [appchemical.com]

- 3. 1504-59-2_3-(2,4-DICHLOROPHENYL)-2-PROPEN-1-OLCAS号:1504-59-2_3-(2,4-DICHLOROPHENYL)-2-PROPEN-1-OL【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. CAS [chemicalbook.com]

- 5. 1504-59-2 (2E)-3-(2,4-二氯苯基)丙-2-烯-1-醇 (2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol - CAS数据库 [cheman.chemnet.com]

- 6. molcore.com [molcore.com]

- 7. 3-(2,4-Dichlorophenyl)-2-propen-1-ol | 1504-59-2 [amp.chemicalbook.com]

- 8. (E)-3-(2,4-Dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (E)-3-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route for the preparation of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol, a valuable intermediate in the development of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process. The first step involves a Claisen-Schmidt condensation to form the α,β-unsaturated ketone intermediate, 3-(2,4-Dichlorophenyl)prop-2-en-1-one. The subsequent step is a selective 1,2-reduction of the carbonyl group of this intermediate to yield the target allylic alcohol.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(2,4-Dichlorophenyl)prop-2-en-1-one via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones from the reaction of an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen.[1] In this step, 2,4-dichloroacetophenone is reacted with formaldehyde in the presence of a base catalyst.

Caption: Experimental workflow for the Claisen-Schmidt condensation.

Methodology:

-

In a round-bottom flask, dissolve 2,4-dichloroacetophenone (0.1 mol) in methanol (200 mL).

-

To this solution, add an aqueous solution of formaldehyde (37 wt. %, 0.12 mol).

-

While stirring at room temperature, slowly add a 30% aqueous solution of sodium hydroxide (10 mL) dropwise.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into 500 mL of ice-cold water.

-

Collect the resulting crude solid by filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol to yield 3-(2,4-Dichlorophenyl)prop-2-en-1-one.

| Parameter | Value |

| Starting Material | 2,4-Dichloroacetophenone |

| Reagent | Formaldehyde (37% aq.) |

| Catalyst | Sodium Hydroxide |

| Solvent | Methanol |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Room Temperature |

| Typical Yield | 75-85% |

Step 2: Selective Reduction to this compound using Luche Reduction

The Luche reduction is a highly chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols.[2][3][4] This method utilizes sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride, which enhances the electrophilicity of the carbonyl carbon and promotes the selective 1,2-addition of the hydride.[2][5] This approach effectively minimizes the competing 1,4-conjugate reduction.[5][6]

Caption: Experimental workflow for the Luche Reduction.

Methodology:

-

In a round-bottom flask, dissolve 3-(2,4-Dichlorophenyl)prop-2-en-1-one (0.05 mol) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (0.055 mol) in methanol (150 mL) at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (0.06 mol) portionwise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 30-60 minutes. Monitor the reaction progress by TLC.

-

After completion, quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~5.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

| Parameter | Value |

| Starting Material | 3-(2,4-Dichlorophenyl)prop-2-en-1-one |

| Reducing Agent | Sodium Borohydride |

| Additive | Cerium(III) Chloride Heptahydrate |

| Solvent | Methanol |

| Reaction Time | 30-60 minutes |

| Reaction Temperature | 0 °C |

| Typical Yield | >90% |

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Claisen-Schmidt Condensation | 2,4-Dichloroacetophenone | Formaldehyde, NaOH | Methanol | RT | 4-6 | 75-85 |

| 2 | Luche Reduction | 3-(2,4-Dichlorophenyl)prop-2-en-1-one | NaBH₄, CeCl₃·7H₂O | Methanol | 0 | 0.5-1 | >90 |

Conclusion

This technical guide outlines a reliable and high-yielding synthetic route to this compound. The two-step process, involving a Claisen-Schmidt condensation followed by a Luche reduction, provides a practical and efficient method for obtaining this important chemical intermediate. The detailed experimental protocols and tabulated data offer a clear and reproducible guide for researchers in the field.

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. Luche Reduction [organic-chemistry.org]

- 3. Luche reduction - Wikipedia [en.wikipedia.org]

- 4. Luche Reduction | Thermo Fisher Scientific - ES [thermofisher.com]

- 5. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

The Rising Potential of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol Derivatives in Therapeutic Research

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a constant endeavor in the fields of medicine and pharmacology. Within this landscape, derivatives of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol, a substituted cinnamyl alcohol, are emerging as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these derivatives, with a focus on their antifungal and antiproliferative properties. While research on the direct derivatives of the alcohol is still developing, significant insights can be drawn from the closely related and more extensively studied chalcone analogues.

Synthesis and Derivatization

The foundational molecule, this compound, can be synthesized through the reduction of the corresponding aldehyde, 2,4-dichlorocinnamaldehyde, or the ester of 2,4-dichlorocinnamic acid. The presence of the hydroxyl group provides a reactive site for the synthesis of a wide array of derivatives, primarily through esterification and etherification.

Esterification: The hydroxyl group can be readily esterified with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to yield the corresponding esters. This allows for the introduction of diverse functional groups, which can significantly modulate the compound's lipophilicity, steric properties, and ultimately its biological activity.

Etherification: Synthesis of ether derivatives can be achieved by reacting the alcohol with alkyl or aryl halides under basic conditions. This modification can influence the compound's metabolic stability and pharmacokinetic profile.

While specific literature on the synthesis of a broad range of this compound esters and ethers is limited, the general principles of these reactions are well-established in organic chemistry.

A generalized workflow for the synthesis and evaluation of these derivatives is presented below.

Literature review on the synthesis and applications of cinnamyl alcohols

An In-depth Technical Guide to the Synthesis and Applications of Cinnamyl Alcohols

Introduction

Cinnamyl alcohol, also known as styron, is an organic compound naturally found in esterified form in sources like storax, Balsam of Peru, and cinnamon leaves.[1][2] When pure, it exists as a white crystalline solid, but it appears as a yellow oil when even slightly impure.[1] While it occurs in nature, the quantities are small, necessitating industrial production via chemical synthesis to meet demand.[1] This versatile compound, with its characteristic sweet, balsamic, and hyacinth-like aroma, is a crucial ingredient in the fragrance and flavor industries and a valuable intermediate in the synthesis of pharmaceuticals and polymers.[3][4][5][6]

This technical guide provides a comprehensive review of the primary synthesis routes for cinnamyl alcohol, including both traditional chemical methods and modern biocatalytic approaches. It further explores its diverse applications, with a focus on its roles in the fragrance, pharmaceutical, and materials science sectors. Detailed experimental protocols, comparative data, and process visualizations are provided to serve as a resource for researchers, scientists, and professionals in drug development.

Synthesis of Cinnamyl Alcohols

The industrial production of cinnamyl alcohol is predominantly achieved through the selective reduction of cinnamaldehyde, the primary component of cinnamon bark essential oil.[1][7] Both chemical and biological methods have been developed to perform this conversion efficiently and selectively.

Chemical Synthesis Methods

Chemical synthesis routes are well-established for large-scale production and typically involve the selective hydrogenation of the aldehyde group in cinnamaldehyde while preserving the carbon-carbon double bond.

-

Catalytic Hydrogenation: This method involves the use of various metal catalysts to selectively reduce cinnamaldehyde. A ZSM-5 zeolite-supported cobalt catalyst has been used for continuous hydrogenation reactions in ethanol.[8] Another approach utilizes a supported ZrOx catalyst in the presence of an alcohol as a reducing agent and an organic base as an acidosis inhibitor to achieve high conversion and selectivity.[9]

-

Reduction with Hydrides: Classic reducing agents like sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) can be used.[9] Improved processes often use potassium borohydride or sodium borohydride in an alkaline aqueous or alcoholic solution, allowing for simpler workup and high yields.[8][10] Thexylborane has also been demonstrated to selectively reduce the aldehyde group, yielding cinnamyl alcohol.[11]

-

Meerwein-Ponndorf-Verley (MPV) Reduction: A common industrial method involves the reduction of cinnamaldehyde using aluminum alkoxides, such as aluminum benzyl alcoholate.[9][12] In this process, an aluminum catalyst facilitates the transfer of a hydride from a simple alcohol (like benzyl alcohol or isopropanol) to the cinnamaldehyde.[8][12]

Biocatalytic and Microbial Synthesis

Biocatalytic methods offer a greener alternative to traditional chemical synthesis, operating under mild conditions with high selectivity and reduced environmental impact.[13][14]

-

Enzymatic Reduction of Cinnamaldehyde: Alcohol dehydrogenases (ADHs) are widely employed for the enzymatic reduction of cinnamaldehyde. For instance, ADH from Bacillus stearothermophilus has been used both as an isolated enzyme and in recombinant E. coli whole cells to produce high-purity cinnamyl alcohol with excellent conversion rates.[15]

-

Multi-Step Biocatalytic Cascades: A sustainable route starting from the bio-derived amino acid L-phenylalanine has been developed.[13][16][17] This three-step cascade utilizes a phenylalanine ammonia lyase (PAL), a carboxylic acid reductase (CAR), and an alcohol dehydrogenase (ADH) to produce cinnamyl alcohol in an aqueous solution at ambient temperature and pressure.[13][16]

-

Metabolic Engineering: To create a fully biological production system, the biocatalytic cascade has been incorporated into an L-phenylalanine-overproducing strain of Escherichia coli.[13][16][17] This metabolically engineered strain can produce cinnamyl alcohol directly from simple carbon sources like glucose and glycerol.[13]

Data on Synthesis Methods

The following tables summarize quantitative data from various synthesis protocols, allowing for a direct comparison of their efficiencies.

Table 1: Chemical Synthesis of Cinnamyl Alcohol

| Starting Material | Method/Catalyst | Solvent | Reaction Conditions | Conversion (%) | Yield (%) | Purity (%) | Reference |

| Cinnamaldehyde | ZSM-5 supported Co catalyst | Ethanol | 100°C, 2 MPa, 6 h | - | - | - | [8] |

| Cinnamaldehyde | NaBH₄ / KBH₄ | Alkaline Water | 4-30°C | - | >90 | - | [8][10] |

| Cinnamaldehyde | Supported ZrOx / Isopropanol | - | 70-90°C, Normal Pressure | >95 | >95 | - | [9] |

| Cinnamaldehyde | Thexylborane | THF | 0°C, 15 min | - | 70 | - | [11] |

| Cinnamaldehyde | Aluminum Benzyl Alcoholate | Benzyl Alcohol | Boiling, 0.0027 MPa | - | - | - | [12] |

Table 2: Biocatalytic Synthesis of Cinnamyl Alcohol

| Starting Material | Biocatalyst(s) | System | Reaction Conditions | Conversion (%) | Yield (%) | Purity (%) | Reference |

| Cinnamaldehyde | B. stearothermophilus ADH (isolated) | Aqueous Buffer | 50°C, 3 h | 97 | 88 | ≥98 | [15] |

| Cinnamaldehyde | Recombinant E. coli with B. stearothermophilus ADH | Whole-cell | 37°C, 6 h | 97 | 82 | 98 | [15] |

| L-Phenylalanine | PAL, CAR, ADH | in vitro cascade | 30°C, Aqueous Buffer | >90 | 53 (isolated) | - | [13][16][17] |

| Cinnamic Acid | Engineered E. coli with CAR | Whole-cell (biphasic system) | 30°C, 6 h | 100 | 88.2 | - | [18] |

Detailed Experimental Protocols

Protocol 1: Chemical Synthesis via Borohydride Reduction

This protocol is adapted from a patented method for producing cinnamyl alcohol using potassium borohydride.[10]

-

Preparation of Reducing Solution: In an alkaline medium (pH 12-14), dissolve potassium borohydride in ethanol or methanol to form a 6-28% (w/w) solution. Stir until the borohydride is completely dissolved.

-

Reaction: Maintain the solution temperature between 12°C and 30°C. Add cinnamaldehyde dropwise to the solution while stirring. The molar ratio of borohydride to cinnamaldehyde should be between 1:2 and 1:4.

-

Quenching: After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or GC). Add acetone to decompose any excess potassium borohydride.

-

Neutralization and Extraction: Adjust the solution's pH to 7 using hydrochloric acid or dilute sulfuric acid. Increase the temperature to 100-110°C to recover the alcohol solvent via distillation.

-

Purification: Cool the remaining solution to 40-50°C and allow it to separate into layers. Remove the lower aqueous layer to obtain the crude cinnamyl alcohol. Purify the crude product by vacuum distillation, collecting the fraction at 117.8°C/1330 Pa.[10]

Protocol 2: Biocatalytic Synthesis from L-Phenylalanine

This protocol describes the preparative scale synthesis using a three-enzyme cascade.[16][19]

-

Step 1: Deamination: Prepare a reaction mixture in a round-bottom flask containing 100 mM potassium phosphate buffer (pH 7.5), 3 mg/mL of lyophilized E. coli cells containing AvPAL (Phenylalanine Ammonia Lyase), and 10 mM L-Phenylalanine. Incubate at 30°C with 250 rpm agitation until sufficient conversion to cinnamic acid is achieved (monitored by HPLC).

-

Cell Removal: Centrifuge the reaction mixture to pellet the cells. Separate the supernatant containing the cinnamic acid.

-

Step 2 & 3: Reduction Cascade: To the supernatant, add MgCl₂, lyophilized E. coli cells containing MCAR (Carboxylic Acid Reductase), D-glucose, ATP, GDH (Glucose Dehydrogenase for cofactor recycling), ADH (Alcohol Dehydrogenase), NADP+, and NAD+.

-

Incubation: Incubate the new mixture at 30°C with 250 rpm agitation until the biotransformation is complete (monitored by GC).

-

Product Extraction: Centrifuge the final reaction mixture at 4,000 rpm for 20 minutes. Extract the supernatant three times with an equal volume of ethyl acetate.

-

Purification: Dry the combined organic phases with anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude cinnamyl alcohol product.[19]

Applications of Cinnamyl Alcohols

Cinnamyl alcohol and its derivatives are valuable compounds with a wide range of applications across several industries.

Fragrance and Flavor Industries

This is the largest application area for cinnamyl alcohol. Its warm, sweet, balsamic, and floral aroma, often with notes of hyacinth and lilac, makes it a key ingredient in perfumes, cosmetics, soaps, and deodorants.[1][3][4] It is used to create and enhance floral accords and to add warmth and depth to fragrance compositions.[4] In the flavor industry, it is permitted for use in food products to impart fruit and spice flavors in items like baked goods, chewing gum, candies, and beverages.[3][12]

Pharmaceuticals and Drug Development

Cinnamyl alcohol serves as a crucial chemical intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[3][20]

-

Drug Precursor: It is a starting material for synthesizing drugs such as:

-

Pharmacological Activity: Cinnamyl alcohol and its derivatives exhibit a range of pharmacological properties, including anti-inflammatory, antimicrobial, antidiabetic, and anticancer activities.[18][21][22] There is also research into its neuroprotective effects, particularly in relation to epilepsy, through mechanisms like potentiating the GABAergic system and reducing pro-inflammatory mediators.[1][21] Cinnamyl alcohol derivatives have been investigated for their ability to scavenge free radicals and inhibit xanthine oxidase, suggesting potential applications in treating diseases associated with oxidative stress like inflammatory diseases, tumors, and atherosclerosis.[23]

Material Science

Cinnamyl alcohol is used as a precursor for the production of smart polymer materials.[16] For example, cinnamyl methacrylate, derived from cinnamyl alcohol, can be polymerized to create materials with specific properties.[16] Hydroxycinnamyl alcohols are of interest in polymer science as well as in the food and cosmetic industries.[6]

Visualizations of Key Pathways and Workflows

Chemical Synthesis Pathway

Caption: Chemical synthesis of cinnamyl alcohol via selective reduction.

Biocatalytic Synthesis Pathway

Caption: Three-step biocatalytic cascade from L-phenylalanine.

Applications Workflow

Caption: Key application areas for cinnamyl alcohol.

Conclusion

Cinnamyl alcohol is a compound of significant industrial interest due to its pleasant sensory properties and its utility as a versatile chemical building block. Traditional chemical synthesis methods, primarily based on the reduction of cinnamaldehyde, are mature and suitable for large-scale production. However, advancements in biocatalysis and metabolic engineering are providing sustainable and highly selective alternatives that operate under mild conditions. These green routes, which can start from basic renewable feedstocks like L-phenylalanine or glucose, are poised to become increasingly important. The applications of cinnamyl alcohol are diverse, spanning from its well-established role in fragrances and flavors to its critical function as an intermediate in the synthesis of life-saving pharmaceuticals and its emerging use in advanced materials. Continued research in both synthesis and application will further solidify the importance of cinnamyl alcohol in the chemical industry.

References

- 1. Cinnamyl alcohol - Wikipedia [en.wikipedia.org]

- 2. Cinnamyl alcohols | Fisher Scientific [fishersci.co.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. fraterworks.com [fraterworks.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Cinnamic Acid, Cinnamaldehyde, and Cinnamyl Alcohol [ouci.dntb.gov.ua]

- 8. Page loading... [guidechem.com]

- 9. CN101348419B - A kind of method that cinnamaldehyde prepares cinnamyl alcohol through hydrogen transfer reaction - Google Patents [patents.google.com]

- 10. CN101229991A - Method for preparing cinnamyl alcohol - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. Synthesis methods of Cinnamyl alcohol CAS 104-54-1 and its appliation - 2021 bulk sales | TNJ Chemical Industry [tnjchina.com]

- 13. Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. research.manchester.ac.uk [research.manchester.ac.uk]

- 18. Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. nbinno.com [nbinno.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. CN101591227B - Cinnamyl alcohol derivatives, preparation method thereof and pharmaceutical use thereof - Google Patents [patents.google.com]

Physicochemical characteristics of substituted phenylpropenols

An in-depth technical guide on the physicochemical characteristics of substituted phenylpropenols for researchers, scientists, and drug development professionals.

Introduction to Substituted Phenylpropenols

Substituted phenylpropenols are a class of organic compounds characterized by a phenyl ring attached to a three-carbon propenol chain. The parent compound, cinnamyl alcohol, is found naturally in sources like cinnamon leaves, storax, and Balsam of Peru.[1] This class of molecules and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include neuroprotective and anti-inflammatory effects.[1][2][3]

The physicochemical properties of these compounds—such as lipophilicity, solubility, and acidity—are critical determinants of their pharmacokinetic and pharmacodynamic profiles (ADME).[4][5] Understanding these characteristics is paramount for lead optimization, formulation development, and predicting a compound's behavior in biological systems. This guide provides an overview of these key properties, detailed experimental protocols for their determination, and logical workflows relevant to the drug discovery process.

Core Physicochemical Properties

The substitution pattern on the phenyl ring can dramatically alter the physicochemical properties of the parent phenylpropenol structure. While extensive experimental data for a wide range of specific derivatives is not always compiled in single sources, the following tables summarize known data for the parent compound, cinnamyl alcohol, and related structures. They also serve as a template for researchers to populate with data for novel analogs.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's distribution between an organic (n-octanol) and an aqueous phase. It is a crucial parameter for predicting membrane permeability and overall bioavailability. For oral drug candidates, a LogP value of less than 5 is generally desirable, with an ideal range often cited as 1.35–1.8 for optimal absorption.[5]

| Compound Name | Structure | LogP (Experimental) | LogP (Calculated) | Citation |

| (E)-Cinnamyl Alcohol | C6H5CH=CHCH2OH | 1.9 | 1.93 (ALOGPS), 1.82 (ChemAxon) | [6][7] |

| 3-Phenyl-1-propanol | C6H5CH2CH2CH2OH | - | 1.61 | [8] |

Aqueous Solubility

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a specific temperature and pH. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[9] Early assessment of solubility helps in selecting and optimizing compounds with a higher probability of success.[10][11]

| Compound Name | Structure | Water Solubility | Other Solvents | Citation |

| (E)-Cinnamyl Alcohol | C6H5CH=CHCH2OH | Sparingly soluble, 1.8 g/L | Freely soluble in ethanol, ether, and other organic solvents; soluble in glycerol. | [1][6][12] |

| 3-Phenyl-1-propanol | C6H5CH2CH2CH2OH | Slightly soluble | Soluble in ethanol, propylene glycol. | [13] |

Acidity (pKa)

The pKa value indicates the strength of an acid in solution. For phenylpropenols, the relevant pKa is that of the hydroxyl group. The state of ionization, which is determined by the compound's pKa and the physiological pH (typically 7.4), significantly affects solubility, membrane transport, and receptor binding. The pKa of a typical alcohol hydroxyl group is around 16-18, indicating it is a very weak acid.[14]

| Compound Name | Structure | pKa (Strongest Acidic) | pKa (Strongest Basic) | Citation |

| (E)-Cinnamyl Alcohol | C6H5CH=CHCH2OH | 15.62 (Predicted) | -2.5 (Predicted) | [7][15] |

Other Physical Properties

Basic physical properties such as melting and boiling points are important for compound characterization, stability assessment, and formulation design.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| (E)-Cinnamyl Alcohol | C9H10O | 134.18 | 30–33 | 250 |

| 3-Phenyl-1-propanol | C9H12O | 136.19 | -18 | 236 |

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following are standard, detailed protocols for measuring LogP, aqueous solubility, and pKa.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[16]

Protocol:

-

Preparation of Phases : Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of high-purity n-octanol and water in a separatory funnel. Shake vigorously and allow the layers to separate for at least 24 hours at a controlled temperature.

-

Sample Preparation : Dissolve a small, accurately weighed amount of the test compound in the n-octanol-saturated water to a concentration where the compound remains soluble and can be accurately quantified.

-

Partitioning : Place a known volume of the aqueous solution of the compound into a flask or vial. Add an equal volume of the water-saturated n-octanol.

-

Equilibration : Seal the container and shake it for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.[17] Some methods suggest shorter shaking times followed by a resting period to allow for complete phase separation.

-

Phase Separation : Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification : Carefully remove an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC/MS.[18]

-

Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[4]

Determination of Thermodynamic Aqueous Solubility

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in an aqueous buffer after an extended equilibration period. It is considered the "gold standard" for solubility measurement.[10]

Protocol:

-

Sample Preparation : Add an excess amount of the solid, crystalline compound to a vial.

-

Solvent Addition : Add a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration : Seal the vial and agitate it (e.g., using a shaker or rotator) at a constant temperature for an extended period, typically 24 to 72 hours, to ensure the system reaches equilibrium.[10]

-

Phase Separation : After equilibration, allow the suspension to settle. Filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

-

Quantification : Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC/MS against a calibration curve.[9][19]

-

Result : The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise method for determining the pKa of a compound by measuring pH changes in a solution during titration with an acid or base.[20]

Protocol:

-

Instrument Calibration : Calibrate a pH meter and electrode using at least two standard buffers that bracket the expected pKa.

-

Sample Preparation : Accurately weigh the compound and dissolve it in a suitable solvent. For water-insoluble compounds, a co-solvent system (e.g., methanol-water) may be required.[21] Ensure the solution is free of dissolved carbonate, especially when titrating with a base.

-

Titration Setup : Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode.

-

Titration : Add small, precise volumes of a standardized titrant (e.g., NaOH for an acidic compound) to the solution. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).[22] The pKa can also be calculated precisely from the inflection point of the first derivative of the titration curve.[20]

Visualizations: Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of complex workflows and relationships critical to drug discovery.

Caption: Experimental workflow for physicochemical profiling of new compounds.

Caption: Interplay of physicochemical properties affecting bioavailability.

Caption: Postulated signaling pathway for neuroprotection via GABA-A receptor modulation.

References

- 1. Cinnamyl alcohol - Wikipedia [en.wikipedia.org]

- 2. Efficient synthesis and neuroprotective effect of substituted 1,3-diphenyl-2-propen-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 6. Cinnamyl Alcohol | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Showing Compound trans-Cinnamyl alcohol (FDB000888) - FooDB [foodb.ca]

- 8. Page loading... [wap.guidechem.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Cinnamyl alcohol CAS#: 104-54-1 [m.chemicalbook.com]

- 13. 3-Phenyl-1-propanol | 122-97-4 [chemicalbook.com]

- 14. chem.indiana.edu [chem.indiana.edu]

- 15. Showing Compound Cinnamyl alcohol (FDB000887) - FooDB [foodb.ca]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. researchgate.net [researchgate.net]

- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Aqueous Solubility Assay - Enamine [enamine.net]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. m.youtube.com [m.youtube.com]

The Dawn of a New Therapeutic Frontier: Discovery and Synthesis of Novel Dichlorinated Aromatic Alcohols

A Technical Guide for Researchers and Drug Development Professionals

The deliberate incorporation of chlorine atoms into pharmacologically active molecules has long been a cornerstone of medicinal chemistry, often leading to profound enhancements in potency and pharmacokinetic profiles. This guide delves into the discovery and synthesis of a promising class of compounds: novel dichlorinated aromatic alcohols. By exploring innovative synthetic methodologies and elucidating their mechanisms of action, we aim to provide a comprehensive resource for scientists engaged in the pursuit of next-generation therapeutics. This document outlines key synthetic strategies, presents detailed experimental protocols, and explores the intricate signaling pathways modulated by these compounds, paving the way for their development as potent agents in oncology and beyond.

Synthetic Strategies for Dichlorinated Aromatic Alcohols

The regioselective introduction of two chlorine atoms onto an aromatic alcohol scaffold presents a significant synthetic challenge. Traditional electrophilic aromatic substitution often yields a mixture of isomers, necessitating arduous purification steps. Modern synthetic chemistry, however, offers more elegant and controlled approaches.

Palladium-Catalyzed C-H Chlorination

A powerful strategy for the direct and selective chlorination of aromatic C-H bonds involves palladium catalysis. This method offers high regioselectivity, often directed by the hydroxyl group or other functionalities on the aromatic ring.

A representative experimental workflow for palladium-catalyzed dichlorination is depicted below:

Synthesis of Dichlorinated Hydroxybenzyl Alcohols

A straightforward approach to synthesizing specific dichlorinated aromatic alcohols involves the reaction of a dichlorophenol with formaldehyde. This method is particularly useful for generating hydroxymethyl derivatives.

Experimental Protocol: Synthesis of 3,5-dichloro-2-hydroxybenzyl alcohol [1]

A mixture of 2,4-dichlorophenol (15.3 g), 10% sodium hydroxide solution (100 ml), and 40% aqueous formaldehyde solution (37.5 ml) is heated at 95-100°C for 4 hours.[1] After cooling, the reaction mixture is acidified by the addition of 2-normal sulfuric acid (70 ml).[1] The precipitated oil is then extracted with toluene. The organic extract is washed with sodium bicarbonate solution, dried, and evaporated. The resulting residue is recrystallized from boiling water to yield 3,5-dichloro-2-hydroxybenzyl alcohol.[1]

Biological Activity and Mechanism of Action

Dichlorinated aromatic alcohols have emerged as promising candidates for anticancer drug development. Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer cells.

Dichlorinated Combretastatin Analogs as Tubulin Polymerization Inhibitors

Combretastatin A-4, a natural stilbene, is a potent inhibitor of tubulin polymerization. Synthetic analogs incorporating dichlorinated aromatic rings have shown significant cytotoxic activity against various cancer cell lines.

| Compound | Ring A Substitution | Ring B Substitution | IC50 (µM) on MCF-7 cells | Reference |

| Analog 1 | 3,4-dichloro | 4-methoxy | 1.5 | [2] |

| Analog 2 | 2,4-dichloro | 4-methoxy | >10 | [2] |

| Analog 3 | 3,5-dichloro | 4-methoxy | 2.2 | [2] |

Table 1: Cytotoxicity of selected dichlorinated combretastatin analogs.

The cytotoxic effects of these compounds are attributed to their ability to bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Modulation of Key Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by novel dichlorinated aromatic alcohols is an active area of research, studies on structurally related phenolic compounds provide valuable insights. For instance, tyrosol derivatives have been shown to induce apoptosis in cancer cells by modulating the Akt, p38 MAPK, and Erk 1/2 pathways. It is hypothesized that dichlorinated analogs could exhibit similar or enhanced activity on these critical cellular signaling cascades.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers.

The PI3K/Akt/mTOR pathway is another critical signaling network that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.

Conclusion and Future Directions

The synthesis and biological evaluation of novel dichlorinated aromatic alcohols represent a vibrant and promising area of research in drug discovery. The development of regioselective synthetic methods, such as palladium-catalyzed C-H chlorination, allows for the precise construction of new chemical entities. Preliminary studies on dichlorinated analogs of known bioactive compounds, such as combretastatin, have demonstrated their potential as potent anticancer agents. Future work should focus on the synthesis of a broader range of novel dichlorinated aromatic alcohols and a more detailed elucidation of their mechanisms of action, including their specific molecular targets within key signaling pathways. Such efforts will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Research of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol

Introduction

3-(2,4-Dichlorophenyl)prop-2-en-1-ol is a derivative of cinnamyl alcohol. While cinnamyl alcohol itself exhibits modest antimicrobial effects, its derivatives, along with related compounds like cinnamic acids and chalcones, have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][2] The presence of the 2,4-dichlorophenyl group is of particular interest, as halogenated phenyl rings in similar chemical scaffolds, such as chalcones, have been associated with potent antimicrobial properties. This document provides proposed experimental protocols and data presentation formats to guide the investigation of the antimicrobial potential of this compound.

Potential Spectrum of Activity

Based on studies of related compounds, this compound is hypothesized to exhibit activity against:

-

Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus subtilis. Chalcone derivatives with a dichlorophenyl group have shown high activity against S. aureus.

-

Gram-negative bacteria: Including Escherichia coli and Pseudomonas aeruginosa.

-

Fungi: Particularly yeast species like Candida albicans.

Quantitative Data Summary

For effective evaluation, all quantitative antimicrobial data should be systematically recorded. The following table provides a template for summarizing Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) data.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Test Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference Compound (MIC, µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data | Data | Vancomycin (1) |

| Bacillus subtilis | ATCC 6633 | Data | Data | Ciprofloxacin (0.5) |

| Escherichia coli | ATCC 25922 | Data | Data | Ciprofloxacin (0.25) |

| Pseudomonas aeruginosa | ATCC 27853 | Data | Data | Gentamicin (4) |

| Candida albicans | ATCC 90028 | Data | Data | Amphotericin B (0.5) |

Note: The data in this table should be populated with experimental results.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Bacterial and fungal inoculums

-

Positive and negative control antibiotics (e.g., Ciprofloxacin, Amphotericin B)

-

Resazurin sodium salt solution (0.015%) or 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth (MHB or RPMI) to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the prepared inoculum to each well containing the serially diluted compound.

-

Controls: Include wells for a positive control (broth + inoculum, no compound), a negative control (broth only), and a solvent control (broth + inoculum + DMSO at the highest concentration used).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth. Growth can be assessed visually or by adding a viability indicator like resazurin.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

-

Spot-plate the aliquot onto a fresh agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the agar plates under the same conditions as the MIC assay.

-

The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for antimicrobial susceptibility testing.

Caption: Workflow for MIC and MBC/MFC determination.

Hypothetical Mechanism of Action: Membrane Disruption

Many antimicrobial compounds, including some chalcones and phenolic compounds, act by disrupting the microbial cell membrane.[3][4] The following diagram illustrates this potential mechanism.

Caption: Proposed mechanism of membrane disruption.

Conclusion

While direct evidence is pending, the structural features of this compound suggest it is a promising candidate for antimicrobial research. The protocols and frameworks provided here offer a robust starting point for its evaluation against a panel of clinically relevant microorganisms. Further studies could also explore its potential as an efflux pump inhibitor, a mechanism observed in some chalcone derivatives, which could enhance the efficacy of existing antibiotics.[5][6][7]

References

- 1. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, antibiotic modifying activity, ADMET study and molecular docking of chalcone (E)-3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one in strains of Staphylococcus aureus carrying MepA efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular docking and antibacterial and antibiotic-modifying activities of synthetic chalcone (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one in a MepA efflux pump-expressing Staphylococcus aureus strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial and antibiotic modifying activity of chalcone (2E)-1-(4'-aminophenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one in strains of Staphylococcus aureus carrying NorA and MepA efflux pumps: In vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-(2,4-Dichlorophenyl)prop-2-en-1-ol in Anticancer Drug Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide array of pharmacological activities, including potent anticancer properties.[1][2] The subject of these application notes, 3-(2,4-Dichlorophenyl)prop-2-en-1-ol, is a chalcone derivative. While specific research on this exact molecule is emerging, extensive studies on structurally similar chalcones, particularly those bearing a 2,4-dichlorophenyl moiety, have demonstrated promising antitumor activities. These analogs have been shown to target various cancer hallmarks by inducing cell cycle arrest and apoptosis, and modulating key signaling pathways.[1][3]

These notes provide a comprehensive overview of the potential applications of this compound in anticancer drug development, based on the established activities of closely related chalcone derivatives. Detailed protocols for key in vitro assays to evaluate its efficacy are also presented.

Potential Anticancer Applications and Mechanism of Action

Based on studies of related dichlorophenyl-substituted chalcones, this compound is hypothesized to exert its anticancer effects through several mechanisms:

-

Induction of Apoptosis: Many chalcone derivatives are known to trigger programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases.[4]

-

Cell Cycle Arrest: Chalcones have been observed to cause cell cycle arrest at various phases, most commonly the G2/M phase, thereby inhibiting cancer cell proliferation.[3] This effect is often linked to the disruption of microtubule dynamics.

-

Inhibition of Key Signaling Pathways: The anticancer activity of chalcones has been attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer, including:

-

NF-κB Pathway: Inhibition of the NF-κB signaling pathway can suppress tumor growth, metastasis, and inflammation.[1]

-

Wnt/β-catenin Pathway: Dysregulation of this pathway is common in many cancers. Chalcones have been shown to inhibit this pathway, leading to reduced cancer cell proliferation.[5]

-

p53 Pathway: Some chalcones can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[6][7]

-

-

Tubulin Polymerization Inhibition: Certain chalcone derivatives act as microtubule-destabilizing agents, similar to colchicine, leading to mitotic arrest and apoptosis.[3]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of various chalcone derivatives structurally related to this compound, providing a comparative overview of their potency against different cancer cell lines.

| Compound | Cell Line | Assay Type | IC50/GI50 (µM) | Reference |

| (E)-1-(4-((1-allyl-1H-1,2,3-triazol-4-yl)methoxyphenyl)-3-(2,4-dichlorophenyl)propen-2-en-1-one | Tubulin | Polymerization Assay | 2.34 | [3] |

| (E)-3-(2-chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | Various Cancer Cell Lines | Growth Inhibition | Not specified | [1] |

| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides (Derivative 5) | AGS (Gastric Adenocarcinoma) | MTT Assay | 0.89-9.63 (µg/mL) | [5] |

| Chalcone-metal complexes with (E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one thiosemicarbazone | HL-60, THP-1, MDAMB-231, MCF-7 | Cytotoxicity Assay | 0.16–1.27 | [1] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in complete growth medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using dose-response curve fitting software.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle progression.

Materials:

-

Cancer cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by the compound.

Materials:

-

Cancer cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with the compound as described for the cell cycle analysis.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of the compound on the expression of key proteins involved in apoptosis and other signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p53, NF-κB p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in anticancer research.

Caption: Experimental workflow for evaluating the anticancer properties of a novel compound.

Caption: Overview of potential signaling pathways affected by dichlorophenyl chalcones.

While further specific studies on this compound are warranted, the existing body of research on structurally related chalcones provides a strong rationale for its investigation as a potential anticancer agent. The protocols and information provided herein offer a solid foundation for researchers to explore its efficacy and elucidate its mechanism of action, contributing to the development of novel cancer therapeutics.

References

- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.psu.edu [pure.psu.edu]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol

Introduction

3-(2,4-Dichlorophenyl)prop-2-en-1-ol is an organic compound that may be of interest in pharmaceutical research and development as an intermediate or impurity. A reliable and robust analytical method is crucial for its quantification in various sample matrices. This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method utilizes a reversed-phase C18 column with UV detection, which is a common and effective approach for the analysis of aromatic compounds.[1][2][3] This method is intended to provide a starting point for researchers and scientists involved in the analysis of this compound and can be further validated for specific applications.

Chromatographic Conditions

A summary of the proposed HPLC instrument conditions is provided in the table below.

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detector | UV-Vis Detector |

| Wavelength | 254 nm |

| Run Time | 10 minutes |

Method Validation Summary

The following table summarizes the typical performance characteristics that would be expected from a validation of this HPLC method, in accordance with ICH guidelines.[4][5]

| Validation Parameter | Acceptance Criteria | Expected Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | 80-120% of the target concentration | 10 - 150 µg/mL |

| Precision (%RSD) | ≤ 2% | < 1.5% |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |

| Specificity | No interference from blank or placebo | Peak is spectrally pure and free from co-elution. |

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound using the proposed HPLC method.

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or purified to ≥ 18 MΩ·cm)

-

Methanol (HPLC grade)

2. Instrument and Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

Ultrasonicator

3. Preparation of Solutions

3.1. Mobile Phase Preparation

-

Measure 600 mL of acetonitrile and 400 mL of water.

-

Combine the solvents in a suitable container and mix thoroughly.

-

Degas the mobile phase using an ultrasonicator for 15 minutes or by vacuum filtration.

3.2. Standard Solution Preparation (100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 5 minutes to dissolve.

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with methanol and mix well.

-

This stock solution can be further diluted with the mobile phase to prepare calibration standards.

3.3. Sample Solution Preparation

-

Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.

-

Transfer the sample to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the analyte.

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with methanol and mix well.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Set the column temperature to 30°C and the UV detection wavelength to 254 nm.

-

Inject 10 µL of the blank (methanol), standard solutions, and sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak area for this compound.

5. System Suitability Before starting the analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are typically:

-

Tailing factor: ≤ 2.0

-

Theoretical plates: ≥ 2000

-

Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

Visual Workflow

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols: 3-(2,4-Dichlorophenyl)prop-2-en-1-ol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-(2,4-dichlorophenyl)prop-2-en-1-ol as a versatile starting material for the synthesis of biologically active compounds. The primary application highlighted is its role in the synthesis of chalcones, which serve as key intermediates for the preparation of various heterocyclic scaffolds with potential therapeutic applications.

Overview of Synthetic Strategy

This compound is a valuable C9 building block containing a dichlorinated phenyl ring, a common feature in many bioactive molecules. Its primary synthetic application involves a two-step process:

-

Oxidation: The allylic alcohol is first oxidized to the corresponding α,β-unsaturated aldehyde, 3-(2,4-dichlorophenyl)prop-2-enal.

-

Condensation: The resulting aldehyde undergoes a Claisen-Schmidt condensation with various ketones to yield a diverse library of chalcones.

These chalcones can be further elaborated into more complex heterocyclic systems, such as pyrimidines and pyrazoles, which are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects.

Experimental Workflow

Caption: General workflow for the synthesis of bioactive compounds from this compound.

Experimental Protocols and Data

Step 1: Oxidation of this compound

The oxidation of the allylic alcohol to the corresponding aldehyde is a critical step. Various mild oxidation methods can be employed to achieve this transformation with high selectivity and yield.

Protocol 2.1.1: Oxidation using Pyridinium Chlorochromate (PCC)

This method is a classic and reliable procedure for the oxidation of primary alcohols to aldehydes.

-

Reagents and Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Celatom® or Florisil®

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-